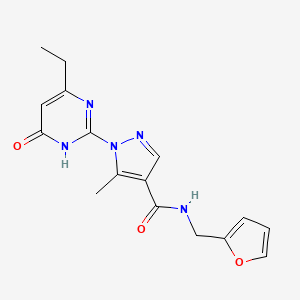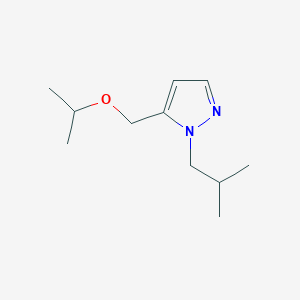
1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole (also known as IPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPP is a pyrazole derivative that is used in the synthesis of other organic compounds.
科学研究应用
IPP has been found to have various scientific research applications, including as a ligand in metal-organic frameworks (MOFs) and as a building block in the synthesis of other organic compounds. MOFs are materials that have a high surface area and can be used for gas storage, separation, and catalysis. IPP has been used to synthesize MOFs with improved gas adsorption properties. IPP has also been used as a building block in the synthesis of other organic compounds, such as pyrazole-containing dyes and pharmaceuticals.
作用机制
The mechanism of action of IPP is not well understood. However, it is believed that IPP may act as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. IPP has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
IPP has been found to have anti-inflammatory and antioxidant effects in various in vitro and in vivo studies. IPP has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, in macrophages and other immune cells. IPP has also been found to reduce oxidative stress and protect against oxidative damage in various cell types.
实验室实验的优点和局限性
One of the main advantages of IPP is its ease of synthesis, which makes it readily available for laboratory experiments. IPP is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of IPP is its low solubility in water, which can make it challenging to work with in aqueous systems. Additionally, the mechanism of action of IPP is not well understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on IPP. One area of interest is the development of new synthetic methods for IPP and its derivatives, which could lead to the discovery of new materials with improved properties. Another area of interest is the elucidation of the mechanism of action of IPP, which could provide insights into its anti-inflammatory and antioxidant effects. Additionally, further studies are needed to evaluate the potential applications of IPP in various fields, such as catalysis, gas storage, and drug development.
Conclusion:
IPP is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. IPP can be synthesized through a relatively straightforward method and has been found to have anti-inflammatory and antioxidant effects. Further research is needed to fully understand the mechanism of action of IPP and its potential applications in various fields.
合成方法
IPP can be synthesized through a one-pot reaction of 1,3-dimethyl-2-nitrobenzene and ethyl acetoacetate in the presence of sodium ethoxide. The reaction yields an intermediate compound, which is then treated with isobutyl bromide and sodium hydride to obtain IPP. The synthesis of IPP is relatively straightforward and can be carried out using standard laboratory equipment.
属性
IUPAC Name |
1-(2-methylpropyl)-5-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9(2)7-13-11(5-6-12-13)8-14-10(3)4/h5-6,9-10H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCNKTGNKPDQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

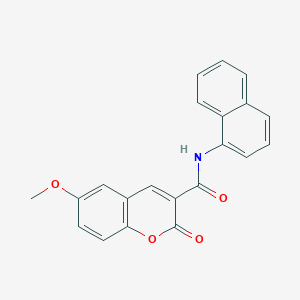
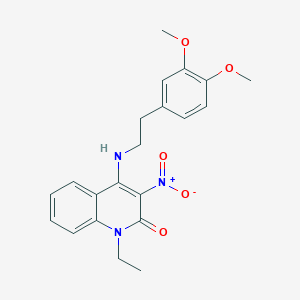
![2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B3008812.png)
![4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B3008813.png)
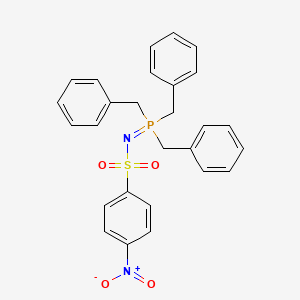

![2-[(2-Methoxyethyl)amino]-4-(3-methylphenyl)pyrimidine-5-carboxylic acid](/img/structure/B3008816.png)
![3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3008820.png)
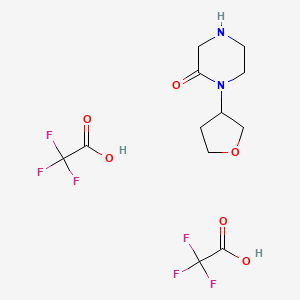
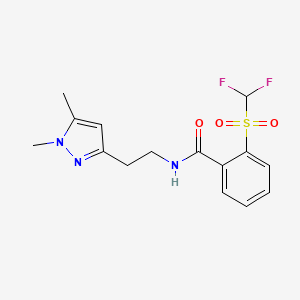


![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)
